molecular formula C12H13NO B2420382 4-(4-Ethynylphenyl)morpholine CAS No. 41876-72-6

4-(4-Ethynylphenyl)morpholine

Cat. No.: B2420382
CAS No.: 41876-72-6
M. Wt: 187.242
InChI Key: GCDSLECRPQHOJR-UHFFFAOYSA-N
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Description

4-(4-Ethynylphenyl)morpholine is an organic compound with the molecular formula C12H13NO It features a morpholine ring substituted with an ethynyl group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethynylphenyl)morpholine typically involves the coupling of 4-bromoaniline with morpholine, followed by a Sonogashira coupling reaction with ethynyl reagents. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethynylphenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Ethynylphenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Ethynylphenyl)morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(4-Bromophenyl)morpholine
  • 4-(4-Methylphenyl)morpholine
  • 4-(4-Chlorophenyl)morpholine

Comparison: 4-(4-Ethynylphenyl)morpholine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its halogenated or methylated analogs .

Properties

IUPAC Name

4-(4-ethynylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDSLECRPQHOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41876-72-6
Record name 4-(4-ethynylphenyl)morpholine
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